molecular formula C9H9FO2 B8341626 5-Fluoro-2-methoxy-4-methylbenzaldehyde

5-Fluoro-2-methoxy-4-methylbenzaldehyde

Cat. No.: B8341626
M. Wt: 168.16 g/mol
InChI Key: NITRKSZVWHKTSE-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the aromatic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for constructing complex molecules, particularly in the development of fluorinated bioactive compounds . Its structural design combines electron-withdrawing (fluoro) and electron-donating (methoxy, methyl) substituents, which modulate reactivity and physicochemical properties, such as solubility and stability.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

5-fluoro-2-methoxy-4-methylbenzaldehyde

InChI

InChI=1S/C9H9FO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3

InChI Key

NITRKSZVWHKTSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Fluoro-2-methoxy-4-methylbenzaldehyde with structurally related benzaldehyde derivatives, highlighting key differences in substituent positions, functional groups, and properties.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents Similarity Score Key Differences
4-Fluoro-2-methoxybenzaldehyde 450-83-9 F (4), OMe (2) 0.94 Fluorine at 4-position; lacks 4-Me
5-Fluoro-2-methoxybenzaldehyde 19415-51-1 F (5), OMe (2) 0.93 Lacks 4-Me group
5-Methoxy-2-methylbenzaldehyde 56724-09-5 OMe (5), Me (2) 0.78 No fluorine; substituents at 5/2
2-Fluoro-5-methoxybenzaldehyde - F (2), OMe (5) - Positional isomer (F/OMe swapped)
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde 1042369-35-6 F (5), ethynyl-4-OMe (2) 0.83 Acetylene substituent; higher reactivity

Substituent Position and Electronic Effects

  • 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) : The fluorine at the 4-position (vs. 5 in the target compound) alters electronic distribution, reducing electron density at the aldehyde group. This may decrease electrophilicity compared to the 5-fluoro analog .

Functional Group Variations

  • 5-Methoxy-2-methylbenzaldehyde (CAS 56724-09-5) : Replacing fluorine with a methoxy group at the 5-position increases electron density, favoring nucleophilic aromatic substitution but reducing resistance to oxidation .
  • 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS 1042369-35-6) : The acetylene group introduces sp-hybridized carbon, enabling click chemistry applications absent in the target compound .

Positional Isomerism

  • 2-Fluoro-5-methoxybenzaldehyde : Swapping fluorine and methoxy positions (2 vs. 5) significantly impacts resonance effects. The 2-fluoro substituent may destabilize the aldehyde via ortho-directing effects, altering reactivity in condensation reactions .

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